molecular formula C20H22Cl2N2O4S B3663284 N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

Cat. No.: B3663284
M. Wt: 457.4 g/mol
InChI Key: FTSIQTKSZZVKNZ-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core with additional functional groups, including dichlorophenyl, morpholinyl, and oxoethyl groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O4S/c1-15-2-6-18(7-3-15)29(26,27)24(13-16-4-5-17(21)12-19(16)22)14-20(25)23-8-10-28-11-9-23/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSIQTKSZZVKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the benzenesulfonamide core: This step involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide.

    Introduction of the dichlorophenyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where 2,4-dichlorobenzyl chloride reacts with the benzenesulfonamide.

    Addition of the morpholinyl and oxoethyl groups: This step involves the reaction of the intermediate compound with morpholine and an appropriate oxoethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods often utilize advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: Known for its anticonvulsant activity.

    2,4-dichloro-N-ethylbenzenesulfonamide: Used as an intermediate in organic synthesis.

Uniqueness

N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholinyl and oxoethyl groups provide additional sites for chemical modification, enhancing its versatility in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

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